6-Methylhept-2-en-4-one
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Overview
Description
6-Methylhept-2-en-4-one is an organic compound with the molecular formula C₈H₁₄O. It is a key flavor compound found in various natural sources, including hazelnuts and tomatoes . This compound is known for its unique sensory properties, making it valuable in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the scalable preparation methods for 6-Methylhept-2-en-4-one involves a chiral-pool-based chemoenzymatic synthesis. This method includes a four-step aldol-based sequence that avoids the use of highly reactive or toxic reagents and does not require anhydrous conditions . The overall yield of this process is approximately 39%, with an enantiomeric excess of 73% .
Industrial Production Methods
Industrial production methods for this compound often involve the use of acetoacetic ester and methyl-buten-3-ol-2 with aluminum alcoholate in Carroll’s reaction, followed by pyrolysis of the ester . Another method includes refluxing citral in an aqueous solution containing potassium carbonate, followed by distillation and vacuum fractionation .
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (e.g., bromine), nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
6-Methylhept-2-en-4-one has several scientific research applications, including:
Biology: Studied for its role in various biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-leukemic activity.
Industry: Widely used in the flavor and fragrance industries due to its unique sensory properties.
Mechanism of Action
The mechanism of action of 6-Methylhept-2-en-4-one involves its interaction with specific molecular targets and pathways. It is known to exert its effects through various biochemical interactions, although detailed molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methylhept-2-en-4-one include:
Uniqueness
This compound is unique due to its specific sensory properties and its role as a key flavor compound in natural sources like hazelnuts and tomatoes . Its distinct chemical structure and reactivity also set it apart from other similar compounds.
Properties
CAS No. |
49852-35-9 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
VJQKJGLHKJYTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CC(C)C |
Origin of Product |
United States |
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